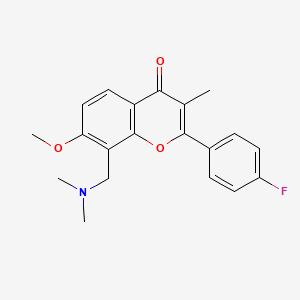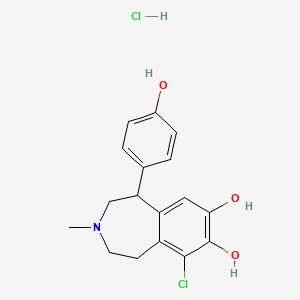
N-Methyl fenoldopam hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl fenoldopam is a synthetic compound derived from fenoldopam, a dopamine D1 receptor agonist. Fenoldopam is primarily used as an antihypertensive agent due to its vasodilatory properties. N-Methyl fenoldopam retains similar pharmacological properties but with slight modifications in its chemical structure, which may influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl fenoldopam typically involves the N-methylation of fenoldopam. One common method is the direct reductive N-methylation of nitro compounds. This process involves the reduction of nitro compounds followed by methylation using methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of N-Methyl fenoldopam may involve large-scale synthesis using similar reductive N-methylation techniques. The process is optimized for yield and purity, often involving catalytic systems to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Methyl fenoldopam undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: N-Methyl fenoldopam can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines.
Scientific Research Applications
N-Methyl fenoldopam has several scientific research applications:
Chemistry: Used as a model compound to study dopamine receptor agonists and their interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for potential therapeutic uses in managing hypertension and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
N-Methyl fenoldopam exerts its effects primarily through activation of dopamine D1 receptors. This activation leads to vasodilation and increased renal blood flow. The compound binds to these receptors, triggering a cascade of intracellular events that result in the relaxation of vascular smooth muscle cells. This mechanism is similar to that of fenoldopam, but the presence of the N-methyl group may alter its binding affinity and efficacy .
Comparison with Similar Compounds
Similar Compounds
Fenoldopam: The parent compound, primarily used as an antihypertensive agent.
Dopamine: A naturally occurring neurotransmitter with broader receptor activity.
Apomorphine: Another dopamine receptor agonist with different clinical applications.
Uniqueness
N-Methyl fenoldopam is unique due to its specific structural modification, which may enhance its stability and selectivity for dopamine D1 receptors. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
104130-00-9 |
|---|---|
Molecular Formula |
C17H19Cl2NO3 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO3.ClH/c1-19-7-6-12-13(8-15(21)17(22)16(12)18)14(9-19)10-2-4-11(20)5-3-10;/h2-5,8,14,20-22H,6-7,9H2,1H3;1H |
InChI Key |
YJGGPTFGAQRAOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C(=C(C=C2C(C1)C3=CC=C(C=C3)O)O)O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


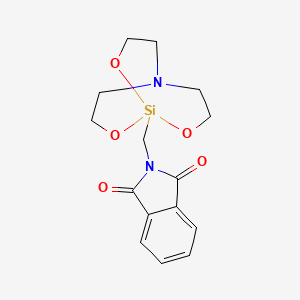
![N-[4-[(4R,5R)-7-chloro-4,5-dihydroxy-2,3,4,5-tetrahydro-1-benzazepine-1-carbonyl]-3-methylphenyl]-2-methylbenzamide](/img/structure/B12778145.png)
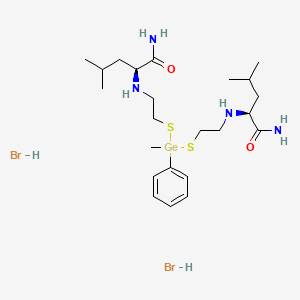
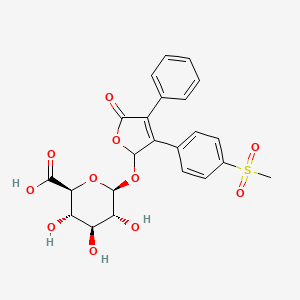
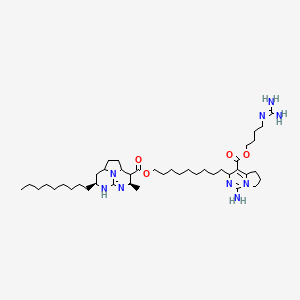
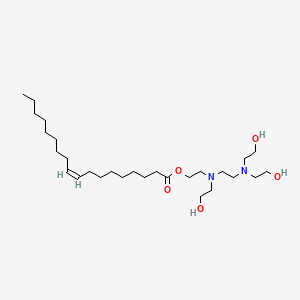



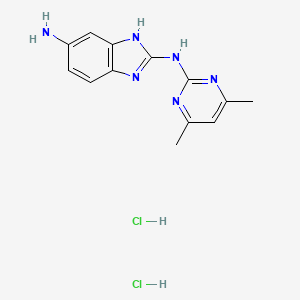
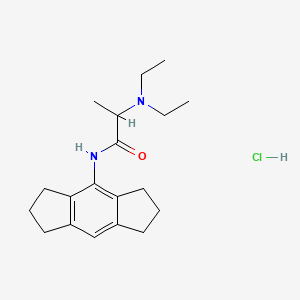
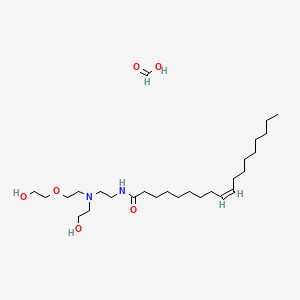
![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
